3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde

描述

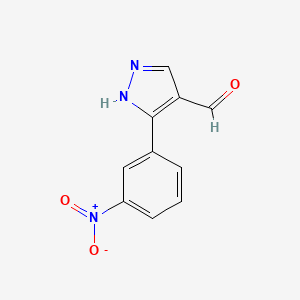

3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde: is an organic compound that belongs to the class of phenylpyrazoles. This compound features a pyrazole ring substituted with a nitrophenyl group at the 3-position and an aldehyde group at the 4-position. Phenylpyrazoles are known for their diverse biological activities and are often used in medicinal chemistry and agrochemicals.

属性

IUPAC Name |

5-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O3/c14-6-8-5-11-12-10(8)7-2-1-3-9(4-7)13(15)16/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSRMBHWRSZMRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=NN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354573 | |

| Record name | 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26033-25-0 | |

| Record name | 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

Formylation: The aldehyde group can be introduced using a formylation reagent such as Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide).

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

化学反应分析

Types of Reactions:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Oxidation: 3-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid.

Reduction: 3-(3-aminophenyl)-1H-pyrazole-4-carbaldehyde.

Substitution: Various substituted phenylpyrazoles depending on the nucleophile used.

科学研究应用

Scientific Research Applications

3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde and similar compounds are known to exhibit a range of biological activities. The applications of this compound extend across various fields.

- Pharmaceuticals: Derivatives of this compound are explored for potential drug development because of their biological activities. The pyrazole ring is found in numerous pharmaceutically active compounds, because it is easy to prepare .

- Antimicrobial Activity: The pyrazole ring and the nitrophenyl group in the molecule suggests it has potential for antimicrobial activity. Pyrazoles are a class of heterocyclic compounds that possess antibacterial and antifungal properties.

- Agrochemicals: It can be used in the formulation of agrochemicals .

- Enzyme Inhibition: The mechanism of action of this compound depends on its specific application, such as its use as an enzyme inhibitor.

Interaction Studies

Interaction studies involving this compound focus on its binding affinities and effects on biological targets. Molecular docking studies predict how this compound interacts with enzymes and receptors, providing insights into its potential therapeutic effects. These studies utilize computational methods to analyze binding energies and conformational changes upon interaction with target biomolecules.

Pyrazole Derivatives

作用机制

The mechanism of action of 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitrophenyl group can interact with the enzyme’s active site through various non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.

相似化合物的比较

3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde: Similar structure but with the nitro group at the 4-position of the phenyl ring.

3-(3-nitrophenyl)-1H-pyrazole-5-carbaldehyde: Similar structure but with the aldehyde group at the 5-position of the pyrazole ring.

3-(3-aminophenyl)-1H-pyrazole-4-carbaldehyde: Similar structure but with an amino group instead of a nitro group.

Uniqueness: The unique positioning of the nitro and aldehyde groups in 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde imparts specific chemical reactivity and biological activity, making it distinct from its analogs. The presence of both electron-withdrawing (nitro) and electron-donating (aldehyde) groups can influence the compound’s reactivity and interaction with biological targets.

生物活性

3-(3-Nitrophenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative characterized by a nitrophenyl group at the 3-position and an aldehyde functional group at the 4-position of the pyrazole ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of both the pyrazole and nitrophenyl moieties suggests a diverse range of interactions with biological targets, making it a candidate for further exploration in therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structural features, including the nitro group, are crucial for its biological activity, influencing both reactivity and interaction with biomolecules.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties . Pyrazoles are known for their antibacterial and antifungal activities, which can be enhanced by the presence of nitro groups. Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Potential

The anticancer activity of pyrazole derivatives has been extensively studied. For instance, a series of pyrazole compounds demonstrated potent inhibition against various cancer cell lines, including breast and colon cancer cells. The IC50 values for these compounds ranged from 0.057 μM to 6.726 μM, indicating strong antiproliferative effects . Specifically, molecular docking studies revealed that this compound may interact effectively with kinases involved in cancer progression, such as JAK2/3 and Aurora A/B kinases .

The proposed mechanism of action for this compound involves the inhibition of key signaling pathways in cancer cells. For example, it has been shown to down-regulate phosphorylation levels of STAT proteins and induce cell cycle arrest in the G2 phase, which is critical for halting cancer cell proliferation .

Case Studies

A notable study investigated the biological evaluation of several pyrazole derivatives, including this compound. The results indicated that these compounds not only exhibited cytotoxicity against cancer cell lines but also demonstrated favorable selectivity indices when compared to normal cell lines .

| Compound | IC50 (μM) | Target Cell Line | Activity |

|---|---|---|---|

| This compound | 6.726 | K562 (CML) | Antiproliferative |

| Compound 10e (similar structure) | 0.166 | JAK2 | Kinase inhibition |

| Compound 5o (related derivative) | Not determined | MCF-7 (breast) | Cytotoxicity |

Molecular Docking Studies

Molecular docking studies have been employed to predict how this compound interacts with various enzymes and receptors. These studies provide insights into binding affinities and conformational changes upon interaction with target biomolecules, suggesting a strong potential for therapeutic applications .

常见问题

Q. What synthetic methodologies are commonly employed to prepare 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde?

The compound is typically synthesized via Vilsmeier-Haack formylation of pyrazole precursors or condensation reactions involving nitrophenyl-substituted hydrazines and β-ketoaldehydes. For example, analogous pyrazole-4-carbaldehydes are prepared using Vilsmeier reagents (e.g., POCl₃/DMF) to introduce the aldehyde group at the pyrazole C4 position . Optimization of reaction conditions (e.g., temperature, solvent polarity) can improve yields, as demonstrated in the synthesis of structurally related pyrazole carbaldehydes .

Q. How can the purity and structural identity of this compound be verified experimentally?

Combined analytical techniques are recommended:

- X-ray crystallography (using SHELX software ) provides unambiguous confirmation of molecular geometry. For example, crystallographic studies of similar nitrophenyl-pyrazole derivatives reveal key bond angles and torsion angles critical for validating synthetic success .

- NMR spectroscopy (¹H/¹³C) identifies characteristic peaks, such as the aldehyde proton (δ ~9.5–10.0 ppm) and nitrophenyl aromatic protons (δ ~7.5–8.5 ppm) .

- High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M⁺]) and isotopic pattern .

Q. What are the primary applications of this compound in medicinal chemistry research?

Pyrazole-4-carbaldehydes serve as versatile intermediates for constructing bioactive heterocycles. For instance:

- They act as precursors for Schiff bases or Wittig reactions to generate α,β-unsaturated ketones, which are further cyclized into antimicrobial or anticancer agents .

- Derivatives of this scaffold have shown activity against bacterial strains (e.g., E. coli, P. aeruginosa) and may inhibit enzymes like DNA gyrase .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during pyrazole carbaldehyde synthesis?

Competing side reactions (e.g., over-formylation or nitro-group reduction) can be minimized by:

- Controlling temperature : Lower temperatures (0–5°C) during Vilsmeier formylation reduce decomposition .

- Using anhydrous solvents : Polar aprotic solvents (e.g., DCM, DMF) stabilize reactive intermediates .

- Sequential purification : Flash chromatography (e.g., cyclohexane/ethyl acetate gradients) isolates the aldehyde product from by-products .

Q. How do substituents on the pyrazole ring influence the biological activity of derivatives?

The 3-nitrophenyl group enhances electron-withdrawing effects, increasing electrophilicity at the aldehyde position and facilitating nucleophilic attacks in downstream reactions. Bioactivity studies show that:

Q. What strategies resolve contradictions in reported biological activity data for pyrazole carbaldehyde derivatives?

Discrepancies often arise from assay variability or structural polymorphism :

- Dose-response standardization : Re-evaluate activity using uniform MIC (minimum inhibitory concentration) protocols .

- Crystallographic analysis : Confirm polymorphic forms, as different crystal packing can alter bioavailability .

- Computational docking : Compare binding modes of active vs. inactive derivatives to identify critical interactions (e.g., hydrogen bonding with bacterial enzymes) .

Q. How can computational chemistry aid in designing derivatives with improved pharmacokinetic properties?

In silico tools predict key parameters:

- Lipophilicity (LogP) : Adjust via substituent modifications (e.g., trifluoromethyl groups enhance membrane permeability) .

- Metabolic stability : Identify metabolic soft spots (e.g., aldehyde oxidation) using CYP450 enzyme models .

- ADME profiling : Tools like SwissADME estimate oral bioavailability and blood-brain barrier penetration .

Methodological Considerations

Q. What analytical techniques are recommended for detecting degradation products during stability studies?

Q. How can regioselectivity challenges in pyrazole functionalization be addressed?

Directing groups (e.g., methyl or phenyl substituents) can guide functionalization to specific positions. For example, the C4 aldehyde group directs electrophilic substitution to the C5 position in pyrazole derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。